

Experimental protocol for reactions involving 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

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Application Notes and Protocols for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and key applications of **4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine**, a versatile intermediate compound. Detailed experimental protocols are provided to facilitate its use in research and development.

Introduction

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative with significant applications in both the agrochemical and pharmaceutical industries.^{[1][2][3]} Its chemical structure, featuring two methoxy groups and a methylsulfonyl group, imparts unique reactivity and solubility, making it a valuable building block for the synthesis of more complex molecules.^{[1][2]} This compound is a key intermediate in the production of herbicides and has been utilized in the development of novel therapeutic agents.^{[1][4][5]}

Applications

The primary applications of **4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine** include:

- **Agrochemicals:** It is a crucial intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium and pyribenzoxim, which are effective against a wide range of weeds in rice crops.[4] Compounds containing the 4,6-dimethoxypyrimidin-2-yl moiety are known to exhibit excellent herbicidal activity.[6]
- **Pharmaceutical Development:** This compound serves as a building block in the synthesis of various pharmaceutical compounds, including nonpeptidic endothelin-A receptor antagonists. [1][7]
- **Biochemical Research:** Its properties are leveraged to study enzyme interactions and metabolic pathways.[1]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C7H10N2O4S	[7]
Molecular Weight	218.23 g/mol	[7]
Appearance	White to off-white powder/solid	[7]
Melting Point	126.3-133 °C	[1][4][7]
Solubility	Slightly soluble in DMSO and Methanol	[7]

Synthesis Protocols

Several synthetic routes for **4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine** have been reported. The most common method involves the oxidation of its precursor, 4,6-dimethoxy-2-(methylthio)pyrimidine.

Protocol 1: Oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine with Hydrogen Peroxide

This protocol describes a facile and efficient synthesis of **4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine** via oxidation.[4]

Materials:

- 4,6-dimethoxy-2-(methylthio)pyrimidine
- Sodium tungstate dihydrate
- Tetrabutylammonium bromide
- Acetic acid
- 35% Hydrogen peroxide aqueous solution
- Isopropanol
- Water

Equipment:

- Round-bottom flask
- Magnetic stirrer with heating plate
- Thermometer
- Dropping funnel
- Vacuum filtration apparatus
- Recrystallization apparatus

Procedure:

- In a round-bottom flask, prepare a mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL).^[4]
- Stir the mixture vigorously at room temperature.

- Slowly add 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) to the solution at 45 °C using a dropping funnel.[4]
- Continue stirring at 55 °C for an additional 4 hours.[4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. An off-white precipitate will form.
- Collect the precipitate by vacuum filtration and wash it with cool water.
- Recrystallize the solid from an isopropanol:water (2:1) mixture to yield pure **4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine**. [4]

Results:

Product	Yield	Melting Point
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine	95%	126.3-127.7 °C

Nuclear Magnetic Resonance (NMR) Data:

- ¹H NMR (400 MHz, CDCl₃), δ (ppm): 3.34 (s, 3H, SO₂CH₃), 4.06 (s, 6H, OCH₃), 6.20 (s, 1H, CH)[4]
- ¹³C NMR (400 MHz, CDCl₃), δ (ppm): 171.90, 164.42, 93.11, 55.11, 39.81[4]

Protocol 2: Oxidation using Periodic Acid and Chromium Trioxide

This protocol offers an alternative oxidation method.[6]

Materials:

- 4,6-dimethoxy-2-methylmercaptopyrimidine

- Periodic acid
- Chromium trioxide
- Acetonitrile
- Ethyl acetate
- Saturated sodium sulphite solution
- Dichloromethane

Equipment:

- Beakers
- Magnetic stirrer
- Chromatography column
- Silica gel

Procedure:

- Dissolve periodic acid (2.63 mmol, 600 mg) in acetonitrile (6 ml) by stirring at room temperature for 1 hour.[\[6\]](#)
- Add chromium trioxide (0.125 mmol, 12.5 mg) to the solution and stir for 5 minutes to obtain a clear orange solution.[\[6\]](#)
- In a separate flask, dissolve 4,6-dimethoxy-2-methylmercaptopyrimidine (0.23 mmol) in ethyl acetate.[\[6\]](#)
- Add 1.7 ml of the $\text{H}_5\text{IO}_6/\text{CrO}_3$ solution to the solution of the starting material and stir at room temperature for 30 minutes.[\[6\]](#)
- Quench the reaction mixture with a saturated sodium sulphite solution.[\[6\]](#)
- Load the mixture onto a silica column and elute with acetone to obtain the product.[\[6\]](#)

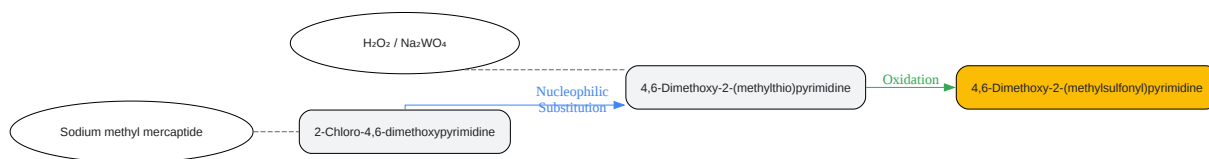
- Recrystallize the single crystals from a dichloromethane solution.[6]

Results:

Product	Yield	Melting Point
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine	87%	402–405 K (129-132 °C)

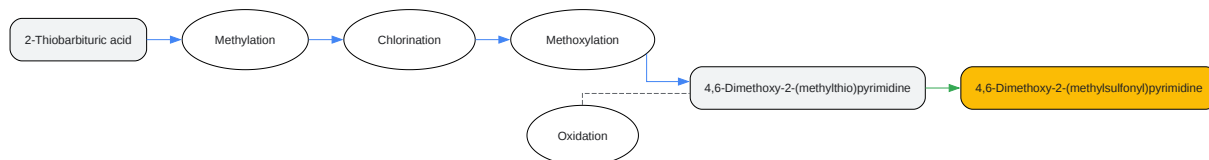
Reaction Workflow Diagrams

The following diagrams illustrate the synthetic pathways for **4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine**.



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Caption: Synthesis via Nucleophilic Substitution and Oxidation.



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Caption: Multi-step synthesis from 2-Thiobarbituric acid.

Safety Information

- Handling: Avoid contact with skin and eyes. Do not breathe dust. Wear appropriate protective gloves and clothing.[8]
- Storage: Keep in a dry, refrigerated place with the container tightly closed.[8]
- Incompatible Materials: Strong oxidizing agents.[8]
- Hazards: May cause eye, skin, and respiratory tract irritation.[7][8]

For full safety information, please refer to the Safety Data Sheet (SDS).[8]

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